molecular formula C9H11BrN2O3S B14809633 N-(5-Bromo-3-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(5-Bromo-3-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14809633
M. Wt: 307.17 g/mol
InChI Key: WOCADQIPGQFRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-3-cyclopropoxypyridin-2-YL)methanesulfonamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a cyclopropoxy group at the 3-position, and a methanesulfonamide group attached to the nitrogen atom of the pyridine ring. It is a solid compound that can dissolve in suitable solvents and is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-3-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the following steps:

    Bromination: The starting material, 3-cyclopropoxypyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.

    Methanesulfonamide Formation: The brominated intermediate is then reacted with methanesulfonamide in the presence of a base such as sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions: N-(5-Bromo-3-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-aryl or N-alkyl derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

N-(5-Bromo-3-cyclopropoxypyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-Bromo-3-cyclopropoxypyridin-2-YL)methanesulfonamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically involve interactions with key functional groups on the target molecules.

Comparison with Similar Compounds

  • N-(5-Bromo-2-methyl-pyridin-3-yl)-methanesulfonamide
  • N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide
  • N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide

Comparison: N-(5-Bromo-3-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties This differentiates it from other similar compounds that may have different substituents at the 3-position, such as methyl or methoxy groups

Properties

Molecular Formula

C9H11BrN2O3S

Molecular Weight

307.17 g/mol

IUPAC Name

N-(5-bromo-3-cyclopropyloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11BrN2O3S/c1-16(13,14)12-9-8(15-7-2-3-7)4-6(10)5-11-9/h4-5,7H,2-3H2,1H3,(H,11,12)

InChI Key

WOCADQIPGQFRKJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)Br)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.